molecular formula C3H4ClN3O B1459956 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 22354-86-5

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B1459956
CAS RN: 22354-86-5
M. Wt: 133.54 g/mol
InChI Key: JQGIWFHUNHSWAC-UHFFFAOYSA-N
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

Studies have been conducted on the anti-acetylcholinesterase and insecticidal activities of certain derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This research explores its potential use in controlling pests and as a therapeutic agent in diseases involving acetylcholinesterase, like Alzheimer's (Holan et al., 1997).

Novel Heterocyclic System Synthesis

Research has been conducted on synthesizing novel heterocyclic systems involving 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, such as 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. This showcases the chemical's versatility in creating new compounds with potentially unique properties (Labanauskas et al., 2004).

Crystal Structure Analysis

The crystal structures of antioxidants containing 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been studied, providing insights into their intermolecular interactions and molecular stability, which can be vital for designing new drugs and materials (Karayel et al., 2015).

Intermediate in Herbicide Synthesis

This compound serves as an intermediate in the synthesis of herbicides, such as flucarbuzon. The process involves multiple steps and offers insight into the chemical's role in agricultural applications (Zhang Yong et al., 2009).

Antibacterial Activity of Derivatives

Derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have been synthesized and tested for their antibacterial activity, revealing the potential of these compounds in developing new antibacterial agents (Plech et al., 2011).

Microwave-Assisted Synthesis

Research has shown the effectiveness of microwave-assisted synthesis methods for creating novel derivatives of 5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, which can be more efficient and environmentally friendly than traditional methods (Raval et al., 2010).

Safety And Hazards

properties

IUPAC Name

5-chloro-2-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGIWFHUNHSWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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